4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline
Description
Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic chemistry. wikipedia.org Their importance stems from the versatile reactivity of the amino group and the aromatic ring, which can undergo a wide range of chemical transformations. slideshare.net These compounds are pivotal intermediates in the synthesis of a vast number of industrial and fine chemicals.
The major applications of aniline derivatives include:
Pharmaceuticals: Aniline derivatives are precursors to a multitude of essential medicines. nbinno.com A classic example is the synthesis of paracetamol (acetaminophen) from aniline. nbinno.com They are also integral to the synthesis of sulfonamides, a class of antibacterial drugs. slideshare.net
Dyes and Pigments: The dye industry heavily relies on aniline and its derivatives as precursors for azo dyes and other pigments, such as indigo. wikipedia.org
Polymers: A significant portion of industrially produced aniline is used in the manufacture of methylene (B1212753) dianiline (MDA), a key component in the production of polyurethanes. wikipedia.org
Agrochemicals: Many herbicides and pesticides are synthesized using aniline derivatives as starting materials. wikipedia.org
The reactivity of the aniline scaffold allows for facile introduction of various functional groups onto the aromatic ring through electrophilic substitution reactions. wikipedia.org The amino group itself can be readily alkylated, acylated, or transformed into a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents. wikipedia.org This inherent reactivity makes aniline derivatives indispensable tools for synthetic chemists.
| Property | Description |
| Reactivity | The amino group is nucleophilic and activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. |
| Versatility | The amino group can be converted to a wide range of other functional groups via diazotization. |
| Applications | Pharmaceuticals, dyes, polymers, agrochemicals, rubber processing chemicals. |
Strategic Importance of Fluorinated Motifs in Chemical Structures
The introduction of fluorine atoms or fluorine-containing groups into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry and materials science. mdpi.com Fluorine's unique properties can profoundly influence the biological and physical characteristics of a molecule.
Key effects of incorporating fluorinated motifs include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the half-life of a drug in the body. researchgate.net
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. The trifluoromethoxy group, for instance, is one of the most lipophilic substituents. researchgate.net
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can affect a drug's solubility and binding affinity to its target. mdpi.com
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target.
The trifluoroethoxy group (-OCH2CF3) is a particularly interesting fluorinated motif. It serves as a bioisostere for the ethyl or ethoxy group and is found in various pharmaceuticals and agrochemicals. rsc.org Recent research has also highlighted the 2,2,2-trifluoroethoxy group as a hydrolytically stable alternative to heteroaryl chlorides in nucleophilic aromatic substitution (SNAr) reactions, providing improved shelf stability while maintaining reactivity. researchgate.net
| Fluorinated Group | Key Properties and Effects |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing nature, increases metabolic stability and lipophilicity. mdpi.comresearchgate.net |
| Trifluoromethoxy (-OCF3) | Highly lipophilic, enhances metabolic stability and can modulate electronic properties. mdpi.comresearchgate.net |
| Trifluoroethoxy (-OCH2CF3) | Bioisostere of ethoxy group, can improve hydrolytic stability of compounds. rsc.orgresearchgate.net |
Overview of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline as a Versatile Synthetic Building Block
This compound is a polysubstituted aniline that combines the key features of an activated aromatic amine with the advantageous properties of a fluorinated motif. While extensive research specifically on this molecule is not widely available in public literature, its structure suggests significant potential as a versatile building block in organic synthesis. The hydrochloride salt of this compound is commercially available, indicating its utility as a stable precursor in chemical synthesis. chemicalbook.com
Aniline Core: Provides the fundamental reactivity of an aromatic amine, allowing for a wide range of derivatizations at the amino group and the aromatic ring.
Methoxy (B1213986) Group (-OCH3): As an electron-donating group, it further activates the benzene (B151609) ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it.
Trifluoroethoxy Group (-OCH2CF3): This group introduces the beneficial properties of fluorine, such as increased lipophilicity and metabolic stability in the final products. Its electron-withdrawing nature also influences the electronic properties of the aromatic ring.
The combination of these functional groups makes this compound a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. It can be envisioned as a precursor for novel bioactive compounds where the interplay of its substituents can lead to enhanced efficacy and favorable pharmacokinetic properties. The synthesis of structurally similar compounds, such as 4-Methoxy-3-(trifluoromethyl)aniline, is well-documented and these compounds are used as intermediates in the preparation of pharmaceuticals and pesticides. ossila.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-7-3-2-6(13)4-8(7)15-5-9(10,11)12/h2-4H,5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQUAQKNJDNXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxy 3 2,2,2 Trifluoroethoxy Aniline
Classical and Established Synthetic Routes to Substituted Anilines
Traditional methods for aniline (B41778) synthesis have been refined over more than a century and remain highly relevant in both academic and industrial settings. These routes are characterized by their reliability and scalability, often serving as the benchmark for newer methodologies.
Reduction of Nitro Precursors
The most common and well-established method for the preparation of aromatic amines is the reduction of the corresponding nitroarenes. This transformation is highly efficient and tolerates a wide variety of other functional groups. The synthesis of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline would likely proceed via the reduction of its nitro precursor, 1-Methoxy-4-nitro-2-(2,2,2-trifluoroethoxy)benzene.
A plausible route to this nitroaromatic intermediate involves the Williamson ether synthesis, starting from the commercially available 2-methoxy-5-nitrophenol (B41512) and a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or tosylate, in the presence of a base like potassium carbonate.
Once the nitro precursor is obtained, its reduction to the target aniline can be achieved through several reliable methods:
Catalytic Hydrogenation: This is one of the most widely used methods for nitro group reduction due to its clean nature and high yields. A variety of catalysts are effective, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. For a structurally similar compound, 4-(2,2,2-Trifluoroethoxy)nitrobenzene, catalytic hydrogenation has been successfully employed.
Metal-Acid Reductions: The use of a metal in the presence of an acid is a classic method for nitro group reduction. A common combination is iron (Fe) powder and hydrochloric acid (HCl) in a protic solvent. This method is particularly cost-effective and robust, making it suitable for large-scale industrial production. A patent for the synthesis of p-trifluoromethoxyaniline describes the use of iron and concentrated HCl in methanol (B129727) for the reduction of the corresponding nitrobenzene. Tin (Sn) or zinc (Zn) in the presence of HCl are also effective.
The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. Below is a table summarizing typical conditions for these reductions.
| Reduction Method | Catalyst/Reagent | Solvent | Temperature | Pressure | Typical Yield |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol, Ethyl Acetate | Room Temp. - 80°C | 1 - 50 atm | >90% |
| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Water, Ethanol, Acetic Acid | 60 - 100°C | Atmospheric | 80-95% |
Amination Strategies
Direct amination of an aromatic ring to form an aniline is another classical approach, although it is generally less common for highly substituted benzenes compared to the nitro-reduction route. One of the oldest methods is the Ullmann condensation , which involves the reaction of an aryl halide with ammonia (B1221849) or an amine in the presence of a copper catalyst, often at high temperatures. For the synthesis of this compound, this would entail the reaction of a precursor like 1-chloro-4-methoxy-3-(2,2,2-trifluoroethoxy)benzene with an ammonia source. However, the forcing conditions required for the Ullmann reaction can limit its applicability, especially for complex molecules.
Another classical approach is nucleophilic aromatic substitution (SNAr) . This reaction is generally effective when the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to a leaving group (such as a halide). While the methoxy (B1213986) and trifluoroethoxy groups are not strongly activating for SNAr, the presence of other activating groups could make this a viable strategy in certain synthetic contexts.
Modern and Sustainable Synthesis Approaches
Recent advances in organic synthesis have led to the development of more efficient, versatile, and environmentally friendly methods for the formation of C-N bonds, providing new avenues for the synthesis of complex anilines.
Palladium-Catalyzed Coupling Reactions for Aniline Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. wikipedia.org This reaction is known for its exceptional functional group tolerance, broad substrate scope, and generally mild reaction conditions. wikipedia.org
In the context of synthesizing this compound, a Buchwald-Hartwig approach would involve coupling an aryl halide or triflate, such as 1-bromo-4-methoxy-3-(2,2,2-trifluoroethoxy)benzene, with an ammonia equivalent. Several ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), are often used, followed by hydrolysis to reveal the primary aniline.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand. Sterically hindered and electron-rich ligands have been developed to facilitate the key steps of the catalytic cycle.
| Ligand Generation | Example Ligands | Typical Substrates | Reaction Conditions |
| First Generation | P(o-tolyl)₃ | Aryl iodides, electron-poor aryl bromides | High temperatures |
| Second Generation | BINAP, DPPF | Aryl bromides and triflates | Milder conditions |
| Third Generation | Biaryl phosphines (e.g., XPhos, SPhos) | Aryl chlorides, broad substrate scope | Room temperature possible |
Photoredox Catalysis in C-N Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.
For the synthesis of anilines, photoredox catalysis can be employed in several ways. For instance, dual photoredox and nickel catalysis has been developed for the amination of aryl halides. rsc.orgnih.gov This method can often proceed at room temperature and tolerate a wide range of functional groups. rsc.orgnih.gov The reaction is initiated by the photoexcited catalyst, which engages in a catalytic cycle with a nickel complex to facilitate the C-N bond formation. While a specific application to this compound has not been reported, the general methodology represents a state-of-the-art approach for such transformations.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.cominstituteofsustainabilitystudies.comnih.govjddhs.comispe.org The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. instituteofsustainabilitystudies.com
In the context of synthesizing this compound, several green chemistry principles can be applied:
Atom Economy: The reduction of a nitro group to an amine using catalytic hydrogenation with H₂ gas is a highly atom-economical reaction, as the only byproduct is water. In contrast, metal-acid reductions have a lower atom economy due to the formation of metal salts.
Use of Safer Solvents: Traditional syntheses often employ hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical CO₂. jddhs.com For instance, catalytic transfer hydrogenation, using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst, can sometimes be performed in greener solvents.
Catalysis: The use of catalysts, such as in catalytic hydrogenation or palladium-catalyzed amination, is a core principle of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. ispe.org
Energy Efficiency: Modern methods like photoredox catalysis that operate at room temperature offer significant energy savings compared to classical methods that require high temperatures. jddhs.com Microwave-assisted synthesis can also dramatically reduce reaction times and energy consumption. instituteofsustainabilitystudies.com
Waste Prevention: Designing synthetic routes that minimize the number of steps and avoid the use of protecting groups can significantly reduce waste generation. instituteofsustainabilitystudies.com
By integrating these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Optimization of Reaction Conditions and Reagent Systems
For the protection step , the formation of the N-benzylidene imine is typically a straightforward condensation reaction. The reaction of 3-amino-4-methoxyphenol (B1628830) with benzaldehyde (B42025) can be carried out in a solvent like methanol or ethanol at room temperature or with gentle heating. The reaction generally proceeds to high yield without the need for a catalyst.
The O-alkylation step (Williamson Ether Synthesis) is the most critical part of the synthesis and requires careful optimization. Several factors can influence the yield and purity of the product:
Base: The choice of base is crucial for the deprotonation of the phenolic hydroxyl group. Common bases used in Williamson ether synthesis include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). For electron-rich phenols, milder bases like K₂CO₃ are often sufficient and can help to minimize side reactions.
Solvent: Aprotic polar solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) are typically used to facilitate the Sₙ2 reaction. The choice of solvent can affect the reaction rate and the solubility of the reactants.
Trifluoroethylating Agent: The reactivity of the 2,2,2-trifluoroethylating agent follows the order: triflate > iodide > bromide. While triflates are highly reactive, they are also more expensive. 2,2,2-Trifluoroethyl iodide or bromide are often used as a compromise between reactivity and cost.
Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures (refluxing in acetone, for example) to ensure a reasonable reaction rate. The reaction time needs to be optimized to ensure complete conversion without significant decomposition of the product.
For the deprotection step , the hydrolysis of the N-benzylidene group is usually achieved by treatment with an aqueous acid, such as hydrochloric acid (HCl), in a suitable solvent. The reaction is typically rapid and proceeds at room temperature or with gentle heating.
An alternative to the Williamson ether synthesis for the O-alkylation step is the Mitsunobu reaction . This reaction allows for the conversion of an alcohol to an ether under milder, neutral conditions using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This could be an advantageous alternative if the starting materials are sensitive to the basic conditions of the Williamson synthesis.
The optimization of these conditions would involve systematically varying the base, solvent, temperature, and reaction time for the O-alkylation step to maximize the yield of the desired product.
Table 1: Potential Reaction Conditions for the O-Trifluoroethoxylation of N-protected 3-amino-4-methoxyphenol
| Entry | Base | Solvent | Trifluoroethylating Agent | Temperature | Potential Outcome |
| 1 | K₂CO₃ | Acetone | 2,2,2-Trifluoroethyl iodide | Reflux | Moderate to good yield |
| 2 | NaH | DMF | 2,2,2-Trifluoroethyl bromide | Room Temp to 50 °C | Good yield, potential for side reactions |
| 3 | Cs₂CO₃ | Acetonitrile | 2,2,2-Trifluoroethyl triflate | Room Temp | High yield, expensive reagent |
| 4 | PPh₃/DEAD | THF | 2,2,2-Trifluoroethanol | 0 °C to Room Temp | Good yield, mild conditions (Mitsunobu) |
This table presents hypothetical data based on analogous reactions and is intended for illustrative purposes.
Comparative Analysis of Synthetic Efficiency and Yields
A comparative analysis of the different potential synthetic methodologies is essential for selecting the most efficient and cost-effective route to this compound. The primary comparison lies between the Williamson ether synthesis and the Mitsunobu reaction for the key O-alkylation step.
Williamson Ether Synthesis:
Advantages: This is a well-established, robust, and often high-yielding reaction. The reagents, particularly the bases like potassium carbonate, are relatively inexpensive, making this method suitable for larger-scale synthesis.
Disadvantages: The reaction often requires elevated temperatures and strongly basic conditions, which may not be suitable for sensitive substrates. The choice of a primary alkyl halide is crucial to avoid elimination side reactions.
Mitsunobu Reaction:
Advantages: This reaction proceeds under mild, neutral conditions, which is beneficial for substrates with sensitive functional groups. It also proceeds with a clean inversion of stereochemistry at a chiral alcohol, although this is not relevant for the synthesis of the target molecule.
Disadvantages: The reagents, particularly the phosphines and azodicarboxylates, are more expensive than those used in the Williamson synthesis. The reaction also produces stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can sometimes complicate purification.
Table 2: Estimated Comparative Yields for the Synthesis of this compound
| Synthetic Step | Williamson Ether Synthesis (Estimated Yield) | Mitsunobu Reaction (Estimated Yield) |
| Protection (N-benzylidene formation) | >95% | >95% |
| O-Trifluoroethoxylation | 60-85% | 70-90% |
| Deprotection (Acid Hydrolysis) | >90% | >90% |
| Overall Estimated Yield | 51-77% | 60-82% |
This table presents estimated yields based on typical outcomes for these reaction types and should be considered illustrative.
The choice between these methods will depend on factors such as the scale of the synthesis, the cost of reagents, and the sensitivity of the starting materials. For a laboratory-scale synthesis where mild conditions are paramount, the Mitsunobu reaction might be preferred despite the higher cost of reagents. For a larger-scale production, the Williamson ether synthesis would likely be the more economically viable option, provided the reaction conditions can be optimized to achieve a good yield.
Stereoselective Synthesis Approaches (If Applicable)
For the target molecule, this compound, there are no stereocenters present in its structure. Therefore, stereoselective synthesis approaches are not applicable in this context. The synthesis focuses on achieving the correct regioselectivity of the substituents on the aromatic ring, rather than controlling the stereochemistry at a chiral center.
Reactivity and Mechanistic Investigations of 4 Methoxy 3 2,2,2 Trifluoroethoxy Aniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
The aniline ring in 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline is activated towards electrophilic aromatic substitution by the electron-donating effects of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. Both groups are ortho-, para-directing. However, the presence of the electron-withdrawing 2,2,2-trifluoroethoxy group at the 3-position introduces a deactivating effect and will influence the regioselectivity of incoming electrophiles.
Nitration and Halogenation Studies
Nitration: The nitration of anilines is typically carried out using a mixture of nitric acid and sulfuric acid. google.comwikipedia.orgmasterorganicchemistry.com In the case of this compound, the powerful activating and ortho-, para-directing influence of the amino and methoxy groups would be the dominant factor. However, the strong acidic conditions of nitration would likely protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. youtube.com This would complicate the regiochemical outcome. To achieve selective nitration, protection of the amino group as an amide (e.g., acetanilide) is a common strategy to moderate its activating effect and prevent protonation. wikipedia.org Following protection, the directing effects of the methoxy and the amide group would favor substitution at positions ortho and para to these groups.
Halogenation: Direct halogenation of anilines with reagents like bromine water is often rapid and can lead to polysubstitution due to the high activation of the ring. For more controlled monohalogenation of this compound, milder conditions and specific halogenating agents would be necessary. The regioselectivity would be dictated by the interplay of the activating amino and methoxy groups and the deactivating trifluoroethoxy group.
Sulfonation and Friedel-Crafts Reactions
Sulfonation: The sulfonation of anilines is typically achieved by reaction with fuming sulfuric acid. google.com Similar to nitration, the amino group is protonated in the strongly acidic medium, leading to the formation of the anilinium salt, which is resistant to further substitution. Heating the anilinium hydrogen sulfate (B86663) salt at high temperatures can lead to sulfonation, primarily at the para-position.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic substitution. This limitation would almost certainly apply to this compound. To perform a Friedel-Crafts reaction on this system, the amino group would need to be protected, for instance, as an amide.
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to a variety of reactions.
Acylation and Alkylation Reactions
Acylation: The amino group of this compound is expected to readily undergo acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group during electrophilic aromatic substitution reactions.
Alkylation: The amino group can also be alkylated with alkyl halides. However, polyalkylation is a common issue with primary anilines, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. nih.gov Controlling the stoichiometry and reaction conditions would be crucial to achieve selective monoalkylation.
Condensation Reactions for Schiff Base Formation
Anilines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. eijppr.comidosr.orginternationaljournalcorner.comresearchgate.net It is anticipated that this compound would react with various carbonyl compounds under appropriate catalytic conditions (typically acid catalysis) to yield the corresponding Schiff bases. The rate and equilibrium of this reaction would be influenced by the steric and electronic properties of the carbonyl compound.
Formation of Urea (B33335) and Amide Linkages
Urea Formation: The amino group of this compound can react with isocyanates to form substituted ureas. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction is generally efficient and provides a straightforward route to urea derivatives. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by treatment with another amine, can also yield ureas.
Amide Linkages: Beyond the acylation mentioned earlier, amide bonds can be formed by coupling the aniline with a carboxylic acid using a coupling agent. luxembourg-bio.comresearchgate.netrsc.orgunimi.it A wide variety of modern coupling reagents are available to facilitate this transformation under mild conditions.
Transformations Involving the Methoxy and Trifluoroethoxy Substituents
The methoxy and 2,2,2-trifluoroethoxy groups of this compound are key determinants of its chemical behavior. These ether linkages, while generally stable, can undergo specific transformations under defined conditions, allowing for selective modification of the aniline core.
Ether Cleavage Reactions
The cleavage of aryl ethers is a fundamental transformation in organic synthesis, often employed to deprotect phenolic hydroxyl groups. In the case of this compound, the differential reactivity of the methyl and trifluoroethyl ethers can potentially allow for selective cleavage.
Strong Lewis acids are commonly employed for the cleavage of aryl ethers. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose. nih.govcore.ac.ukgvsu.edu The reaction mechanism typically involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This initial step significantly enhances the electrophilicity of the ether's alkyl group, facilitating nucleophilic attack by a bromide ion. pearson.com
For the methoxy group, the reaction with BBr₃ would proceed via nucleophilic attack on the methyl group, releasing the phenoxide upon hydrolysis. Computational studies on the demethylation of anisole (B1667542) with BBr₃ suggest a bimolecular mechanism where one ether-BBr₃ adduct acts as a bromide donor to a second adduct, avoiding the formation of highly charged intermediates. core.ac.ukufp.pt It has also been proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, forming a triphenoxyborane intermediate before hydrolysis. nih.gov
The trifluoroethoxy group is expected to be more resistant to cleavage under these conditions. The strong electron-withdrawing effect of the three fluorine atoms reduces the electron density on the ether oxygen, making it a weaker Lewis base and thus less likely to coordinate with BBr₃. Furthermore, the trifluoroethyl group is significantly more sterically hindered than a methyl group, which would disfavor an Sₙ2-type attack by bromide.
This differential reactivity could allow for the selective demethylation of this compound to yield 4-hydroxy-3-(2,2,2-trifluoroethoxy)aniline.
| Ether Type | Reagent | General Conditions | Products | Relative Reactivity |
| Aryl Methyl Ether | BBr₃ | CH₂Cl₂, -78 °C to rt | Phenol (B47542), CH₃Br | More Reactive |
| Aryl Trifluoroethyl Ether | BBr₃ | CH₂Cl₂, rt to reflux | Likely unreactive under standard conditions | Less Reactive |
This interactive table summarizes the expected relative reactivity of the ether groups in this compound towards common ether cleavage reagents.
Modification of the Trifluoroethoxy Moiety
The 2,2,2-trifluoroethoxy group is generally considered a robust and chemically stable substituent. The carbon-fluorine bond is exceptionally strong, and the trifluoromethyl group is highly resistant to many chemical transformations. However, under specific and often harsh conditions, modifications can be achieved.
While direct cleavage of the trifluoroethoxy group to a phenol is challenging, alternative base-mediated deprotection strategies have been developed for trifluoroethyl (TFE) ethers of alcohols. nih.gov These methods involve deprotonation of the C-H bond adjacent to the oxygen, followed by β-elimination of fluoride (B91410) to form a difluorovinyl ether. This intermediate can then be cleaved oxidatively. nih.gov Applying such a strategy to an aryl trifluoroethyl ether like that in the title compound would be speculative and likely require significant optimization due to the different electronic environment of the aromatic system.
Another potential, though less common, transformation could involve nucleophilic aromatic substitution where the trifluoroethoxy group acts as a leaving group. This has been observed in highly activated pyrimidine (B1678525) systems, but is less likely in an electron-rich aniline derivative without further activation. researchgate.net
Oxidative and Reductive Transformations
The aniline functionality is redox-active and can undergo a variety of oxidative and reductive transformations. The substituents on the aromatic ring play a crucial role in modulating this reactivity.
Oxidative coupling is a characteristic reaction of anilines. nih.gov Depending on the oxidant and reaction conditions, a range of products can be formed, including azobenzenes, hydrazobenzenes, and polymeric materials. nih.govacs.org The presence of electron-donating groups, such as the methoxy and trifluoroethoxy moieties, activates the aromatic ring and can facilitate these coupling reactions. studymind.co.uklibretexts.orgmsu.edu For instance, copper(I)-catalyzed oxidative coupling of substituted anilines with oxidants like di-tert-butyldiaziridinone provides a mild and efficient route to symmetric and unsymmetric azo compounds. nih.gov
The electrochemical or chemical oxidation of anilines can lead to the formation of polyaniline, a conducting polymer. kpi.uaresearchgate.netresearchgate.net The polymerization proceeds through the formation of aniline radical cations, which then couple. The substituents would influence the polymerization potential and the properties of the resulting polymer.
Reductive transformations of the aniline itself are not common as the amino group is already in a reduced state. However, if a nitro precursor, 4-methoxy-3-(2,2,2-trifluoroethoxy)nitrobenzene, were used, its reduction would be a key step in the synthesis of the title compound. A variety of reagents are effective for the reduction of nitroarenes to anilines, including metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). A chemoselective method using metallic zinc in near-critical water has also been reported, which is tolerant of other functional groups like halogens. rsc.org
| Transformation | Reagent/Conditions | Typical Product(s) | Effect of Substituents |
| Oxidative Coupling | Cu(I) catalyst, oxidant | Azo compound | Electron-donating groups facilitate coupling. |
| Oxidative Polymerization | (NH₄)₂S₂O₈, acid | Polyaniline | Substituents influence polymer properties. |
| Reduction of Nitro Precursor | Zn, H₂O, 250-300 °C | Aniline | High chemoselectivity. |
This interactive table outlines potential oxidative and reductive transformations related to this compound.
Detailed Reaction Mechanism Elucidation
A detailed understanding of the reaction mechanisms is crucial for predicting and controlling the outcomes of the transformations discussed.
Mechanism of Ether Cleavage with BBr₃: The cleavage of the methoxy group in this compound by BBr₃ is initiated by the formation of an oxonium ion adduct.
Lewis Acid Adduct Formation: The lone pair of electrons on the methoxy oxygen attacks the electron-deficient boron atom of BBr₃, forming a coordinate covalent bond. This creates a formal positive charge on the oxygen and a negative charge on the boron.
Nucleophilic Attack: A bromide ion (either from another BBr₃ molecule or from a dissociated [BBr₄]⁻ species) acts as a nucleophile and attacks the electrophilic methyl carbon in an Sₙ2 fashion. pearson.commasterorganicchemistry.com
C-O Bond Cleavage: The carbon-oxygen bond is broken, yielding methyl bromide (CH₃Br) and a bromo(dibromo)boranyloxy intermediate.
Hydrolysis: Subsequent aqueous workup hydrolyzes the boron-oxygen bond to liberate the free phenol, 4-hydroxy-3-(2,2,2-trifluoroethoxy)aniline, and boric acid.
Recent computational studies have refined this mechanism, particularly for aryl methyl ethers, suggesting that the reaction may proceed through a bimolecular pathway where two ether-BBr₃ adducts interact. core.ac.ukufp.pt This avoids the generation of free bromide and highly charged intermediates, providing a lower energy pathway.
Mechanism of Oxidative Polymerization: The oxidative polymerization of aniline is a complex process involving radical intermediates.
Initiation: The reaction is initiated by an oxidizing agent, such as ammonium persulfate, which oxidizes an aniline molecule to its corresponding radical cation. researchgate.netyoutube.com
Propagation: The radical cation can then couple with a neutral aniline molecule, typically at the para position, to form a dimeric radical cation. This dimer is then re-oxidized, and the process continues, leading to chain growth. kpi.uaresearchgate.net The reaction is often described as an electrophilic substitution on a neutral aniline molecule by a radical cation. youtube.com
Termination: Chain growth can be terminated by various side reactions or by the depletion of the monomer or oxidant.
The final oxidation state of the resulting polyaniline (leucoemeraldine, emeraldine, or pernigraniline) depends on the reaction conditions, particularly the pH and the ratio of oxidant to monomer. youtube.com The methoxy and trifluoroethoxy substituents would remain on the polymer backbone, influencing its solubility, conductivity, and other material properties.
Derivatization and Functionalization Strategies of 4 Methoxy 3 2,2,2 Trifluoroethoxy Aniline
Synthesis of Novel Analogs and Derivatives
The synthesis of novel analogs and derivatives of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline is primarily centered on the reactivity of the aniline (B41778) functional group. The lone pair of electrons on the nitrogen atom makes it a versatile nucleophile, readily participating in a variety of chemical transformations.
One of the most common approaches to derivatization is through N-acylation . This reaction involves treating the aniline with an acyl halide or anhydride in the presence of a base to form the corresponding amide. The choice of the acylating agent allows for the introduction of a wide array of functional groups, thereby modulating the physicochemical properties of the parent molecule. For instance, reaction with acetyl chloride would yield N-(4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl)acetamide, while using benzoyl chloride would result in the corresponding benzamide derivative.
Another key derivatization strategy is N-alkylation . This can be achieved through various methods, including reaction with alkyl halides, reductive amination with aldehydes or ketones, and more recently, through visible-light-induced protocols. semanticscholar.org These methods enable the introduction of linear, branched, or cyclic alkyl groups onto the nitrogen atom, which can significantly influence the compound's lipophilicity and biological activity.
Furthermore, the synthesis of urea (B33335) and thiourea derivatives is a valuable strategy for creating analogs with potential hydrogen bonding capabilities, which is often crucial for biological target engagement. This is typically achieved by reacting the aniline with isocyanates or isothiocyanates, respectively.
The following table summarizes some potential analogs and derivatives that can be synthesized from this compound:
| Derivative Type | General Structure | R Group Examples |
| N-Acyl Derivatives | -CH₃, -Ph, -CH₂Cl | |
| N-Alkyl Derivatives | -CH₃, -CH₂CH₃, -CH₂Ph | |
| N-Aryl Derivatives | -Ph, -4-NO₂Ph, -2,4-diClPh | |
| Urea Derivatives | -Ph, -CH₂CH₃, -cyclohexyl | |
| Thiourea Derivatives | -Ph, -CH₂CH₃, -allyl |
Introduction of Diverse Chemical Functionalities
Beyond simple derivatization of the amino group, diverse chemical functionalities can be introduced onto the aromatic ring of this compound through electrophilic aromatic substitution reactions. The existing methoxy (B1213986) and amino groups are strong activating groups and ortho-, para-directors, which heavily influence the regioselectivity of these reactions. nih.gov
Halogenation is a common method to introduce halogens (Cl, Br, I) onto the aromatic ring, which can serve as handles for further cross-coupling reactions. Given the directing effects of the substituents, halogenation is expected to occur at the positions ortho and para to the amino and methoxy groups. Copper-catalyzed methods for ortho-halogenation of protected anilines have been developed, offering a degree of regiocontrol. nih.gov
Nitration , the introduction of a nitro group (-NO₂), is another important functionalization. However, the nitration of anilines can be complex due to the basicity of the amino group, which can be protonated in the strongly acidic conditions of the reaction, leading to the formation of meta-directing anilinium ions. wisdomlib.orgresearchgate.net To achieve selective nitration, it is often necessary to first protect the amino group, for example, by acetylation.
Sulfonylation of the aromatic ring can be achieved using sulfonyl halides or sulfonic acids. Recent advancements include visible-light-mediated sulfonylation reactions that proceed under mild conditions. beilstein-journals.orggoogle.com This introduces a sulfonyl group, which is a key functional group in many biologically active molecules.
Friedel-Crafts reactions , including acylation and alkylation, allow for the introduction of carbon-based substituents. acs.org Friedel-Crafts acylation, for instance, can introduce a ketone functionality, which can then be further modified. The high reactivity of the substituted aniline ring may necessitate milder Lewis acid catalysts to avoid side reactions.
Design and Preparation of Compound Libraries for Screening Applications
The structural core of this compound is an attractive scaffold for the construction of compound libraries for high-throughput screening in drug discovery and materials science. Combinatorial chemistry approaches can be employed to rapidly generate a large number of diverse derivatives from this starting material. google.com
The general strategy involves a multi-step synthesis on a solid support or in a solution-phase parallel format. The aniline nitrogen can be functionalized with a diverse set of building blocks (e.g., carboxylic acids for acylation, aldehydes for reductive amination). Subsequently, the aromatic ring can be further diversified through the regioselective reactions described in the previous section.
For example, a library of amides can be generated by reacting the parent aniline with a collection of different carboxylic acids using automated synthesis platforms. Similarly, a library of sulfonamides can be prepared by reacting with a diverse set of sulfonyl chlorides. The resulting compounds can then be screened for desired biological activities or material properties. The goal of such libraries is to explore the structure-activity relationship (SAR) and identify lead compounds for further optimization. cresset-group.com
Regioselective Functionalization Studies
The regioselectivity of functionalization is a critical aspect when dealing with a polysubstituted aromatic ring like that in this compound. The interplay of the directing effects of the existing substituents governs the position of incoming electrophiles.
The methoxy group at C4 and the amino group at C1 are both strong ortho-, para-directing and activating groups. The trifluoroethoxy group at C3 is generally considered to be weakly deactivating and meta-directing due to the electron-withdrawing nature of the fluorine atoms.
Therefore, in electrophilic aromatic substitution reactions, the incoming electrophile is most likely to attack the positions that are activated by both the amino and methoxy groups and not sterically hindered. The most probable sites for substitution are C2 and C5. The position ortho to the amino group (C2) and ortho to the methoxy group (C5) are electronically activated. Steric hindrance from the adjacent trifluoroethoxy group might influence the substitution pattern, potentially favoring the less hindered C5 position.
Protecting the highly activating amino group, for instance as an acetamide, can modulate its directing ability and steric bulk, thus offering a tool to control the regiochemical outcome of subsequent reactions.
Post-Synthetic Modification Techniques
Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on an already assembled molecule or material. This approach is particularly valuable for introducing functionalities that might not be compatible with the initial reaction conditions used to synthesize the core structure.
In the context of derivatives of this compound, PSM can be applied to further elaborate the structure. For example, if a derivative is synthesized with a reactive handle, such as a halogen atom introduced via a regioselective halogenation, this handle can be used for subsequent cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, vinyl, or amino substituents.
Another example of PSM would be the modification of a functional group introduced during the initial derivatization. For instance, a nitro group introduced via nitration can be reduced to an amino group, which can then be further functionalized. Similarly, a ketone introduced via Friedel-Crafts acylation can be reduced to an alcohol or converted to other functional groups. These PSM strategies significantly expand the chemical space that can be accessed from the initial this compound scaffold.
Theoretical and Computational Investigations of 4 Methoxy 3 2,2,2 Trifluoroethoxy Aniline
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules. While direct computational studies on 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline are not extensively available in the reviewed literature, the methodologies applied to structurally similar aniline (B41778) derivatives provide a framework for understanding its probable characteristics.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of an aromatic amine like this compound is largely dictated by the interplay of the substituent groups on the benzene (B151609) ring. The methoxy (B1213986) (-OCH3) and amino (-NH2) groups are electron-donating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the 2,2,2-trifluoroethoxy group (-OCH2CF3) is expected to have an electron-withdrawing effect due to the high electronegativity of the fluorine atoms.
Molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For related aniline compounds, the HOMO is typically localized on the aniline ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.5 | Primarily localized on the aniline ring and amino group. |
| LUMO | -0.8 | Distributed across the aromatic system. |
| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical stability. |
Note: These values are illustrative and would require specific DFT calculations for this compound to be confirmed.
Reactivity Indices and Prediction of Reaction Sites
Global reactivity descriptors, derived from conceptual DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can quantify the reactivity of a molecule. Local reactivity indices, like the Fukui functions, are employed to predict the most probable sites for nucleophilic, electrophilic, and radical attack.
For this compound, the amino group and the activated positions on the benzene ring (ortho and para to the electron-donating groups) would be the predicted sites for electrophilic attack. The trifluoroethoxy group, due to its electron-withdrawing nature, would likely deactivate the ring towards electrophilic substitution at its position.
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis, when compared with experimental infrared (IR) and Raman spectra, serves to confirm the molecular structure and assign specific vibrational modes to functional groups. For analogous aromatic compounds, DFT calculations have shown good correlation with experimental spectra. Key vibrational modes for this compound would include the N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy group, C-O-C stretching of the ether linkages, and the characteristic strong vibrations of the C-F bonds.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the this compound molecule. The rotational freedom around the C-O bonds of the methoxy and trifluoroethoxy groups, as well as the C-N bond of the aniline, would be of particular interest. MD simulations can help identify the most stable conformers and the energy barriers between them, which is crucial for understanding its interactions in a biological or chemical system.
In Silico Modeling of Reaction Pathways and Transition States
In silico modeling can be utilized to investigate potential reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, the activation energies and reaction thermodynamics can be determined. This is particularly useful for predicting the feasibility of synthetic routes or understanding metabolic transformations. For instance, the N-alkylation or N-acylation of the amino group could be modeled to understand the reaction mechanism and predict the most favorable conditions.
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. This includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), which are highly sensitive to the electronic environment of the nuclei. Theoretical calculations of UV-Vis spectra, by determining the energies and oscillator strengths of electronic transitions, can also aid in the interpretation of experimental absorption spectra.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Methoxy-N-(3-phenylallylidene)aniline |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. researchgate.netconicet.gov.ar These models are pivotal in modern chemistry and drug discovery, offering a means to predict the behavior of novel molecules, thereby saving time and resources. conicet.gov.ar For a compound such as this compound, QSAR and QSPR studies can provide valuable insights into its potential applications by relating its structural features to desired activities or properties.
The fundamental principle of QSAR/QSPR modeling is that the structure of a molecule dictates its activity or properties. By quantifying structural attributes, it is possible to create a predictive model. The development of a robust QSAR/QSPR model typically involves three key stages: data set preparation, descriptor calculation and selection, and model development and validation.
A typical QSAR/QSPR study involves the following steps:
Data Set Selection : A series of compounds with known activities or properties is compiled.
Molecular Descriptor Calculation : Numerical values, known as descriptors, are generated to represent the chemical structure and properties of each molecule in the dataset.
Variable Selection : The most relevant descriptors that correlate with the activity or property of interest are selected.
Model Generation : A mathematical equation is created to link the selected descriptors to the activity or property.
Model Validation : The predictive power of the model is rigorously tested.
For this compound, a QSAR study might explore its potential biological activities, while a QSPR study could predict its physicochemical properties like lipophilicity or solubility. nih.gov
Descriptor Classes in QSAR/QSPR
Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. They are categorized into several classes:
1D Descriptors : These are the simplest descriptors and include basic molecular properties such as molecular weight, atom counts, and bond counts.
2D Descriptors : These are derived from the 2D representation of a molecule and encompass constitutional, topological, and connectivity indices. They describe how atoms are connected within the molecule.
3D Descriptors : These descriptors are calculated from the 3D coordinates of the molecule and include information about its shape, size, and electronic properties like dipole moment and polarizability.
Physicochemical Descriptors : These describe properties like logP (lipophilicity), molar refractivity, and solubility. nih.gov
Statistical Methods in Model Development
Several statistical methods are employed to develop the mathematical relationship between the molecular descriptors and the activity or property of interest. Common methods include:
Multiple Linear Regression (MLR) : This is one of the simplest and most common methods, which assumes a linear relationship between the descriptors and the activity. chemmethod.com
Partial Least Squares (PLS) : This method is particularly useful when the number of descriptors is large or when there is multicollinearity among the descriptors.
Machine Learning Methods : More advanced techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest are increasingly being used to capture complex, non-linear relationships. chemmethod.com
The choice of statistical method depends on the complexity of the data and the relationship being modeled. For instance, in a study of aniline derivatives, MLR, Principal Component Regression (PCR), and Partial Least Squares Regression (PLSR) have been utilized to construct QSAR models. nih.govresearchgate.net
Model Validation and Applicability Domain
A crucial step in QSAR/QSPR modeling is the validation of the developed model to ensure its predictive power and robustness. Validation is typically performed using both internal and external techniques:
Internal Validation : This involves assessing the model's performance on the training set of data from which it was developed. A common method is cross-validation, such as the leave-one-out (LOO) technique. chemmethod.com
External Validation : This involves testing the model's ability to predict the activity or property of a set of compounds that were not used in the model development (the test set).
The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. It is essential to define the AD to ensure that the model is not used to make predictions for compounds that are too dissimilar from those in the training set.
The table below summarizes key parameters used in QSAR/QSPR model validation.
| Parameter | Description |
| R² (Coefficient of Determination) | Indicates the goodness of fit of the model to the training data. |
| Q² (Cross-validated R²) | A measure of the model's predictive ability obtained through internal validation. |
| R²pred (Predictive R²) | A measure of the model's predictive ability on an external test set. |
A robust and predictive QSAR model will have high values for R², Q², and R²pred. nih.gov
Advanced Spectroscopic Characterization Methodologies for 4 Methoxy 3 2,2,2 Trifluoroethoxy Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete structural map of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline can be constructed.
Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the trifluoroethoxy group, and the amine group.
Aromatic Region: The three protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately 6.0-7.5 ppm). Their specific chemical shifts and splitting patterns are influenced by the electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing nature of the trifluoroethoxy (-OCH₂CF₃) group. The proton at C5 (ortho to the amine and meta to the methoxy) would likely be the most upfield. The protons at C2 and C6 would show more complex splitting due to their respective neighboring substituents.
Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8 ppm, corresponding to the three equivalent protons of the methoxy group.
Trifluoroethoxy Protons (-OCH₂CF₃): The two protons of the methylene (B1212753) group adjacent to the fluorine atoms would appear as a quartet due to coupling with the three fluorine atoms (³J-HF coupling). This signal is expected to be in the range of 4.0-4.5 ppm.
Amine Protons (-NH₂): The two amine protons would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic H (C2, C5, C6) | 6.5 - 7.0 | Multiplets (Doublets, Doublet of doublets) |
| -NH₂ | Variable | Broad Singlet |
| -OCH₂ CF₃ | 4.0 - 4.5 | Quartet (q) |
| -OCH₃ | ~3.8 | Singlet (s) |
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Aromatic Carbons: Six signals are expected for the benzene ring carbons, with their chemical shifts influenced by the attached functional groups. The carbons bearing the oxygen substituents (C4 and C3) would be shifted significantly downfield (140-160 ppm).
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around 55-60 ppm.
Trifluoroethoxy Carbons (-OCH₂CF₃): The methylene carbon (-C H₂CF₃) would be coupled to the three fluorine atoms, appearing as a quartet. The trifluoromethyl carbon (-C F₃) would also be a quartet with a larger coupling constant and would be found in a distinct region of the spectrum. The signal for the CF₃ carbon is expected around 120-125 ppm with a large C-F coupling constant (¹J-CF ≈ 280 Hz).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| Aromatic C1-C6 | 110 - 150 | Singlets |
| -OC H₂CF₃ | 65 - 70 | Quartet (q) |
| -OC H₃ | 55 - 60 | Singlet |
| -OCH₂C F₃ | 120 - 125 | Quartet (q) |
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. nih.gov It is particularly valuable for confirming the presence and electronic environment of the trifluoroethoxy group. chemrxiv.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal is expected to be a triplet, due to coupling with the two adjacent methylene protons (³J-HF coupling). The chemical shift would be in the characteristic range for a CF₃ group attached to an ethoxy moiety, typically between -70 and -80 ppm relative to a standard like CFCl₃. rsc.orgucsb.edu
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J-HH, ³J-HH). It would be used to confirm the connectivity of the aromatic protons, showing cross-peaks between adjacent protons on the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methoxy proton singlet to the methoxy carbon signal and the methylene quartet of the trifluoroethoxy group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (²J-CH, ³J-CH). youtube.com This is a powerful tool for connecting different fragments of the molecule. Key expected correlations would include:
A correlation from the methoxy protons (-OCH₃) to the C4 carbon of the aromatic ring.
Correlations from the methylene protons (-OCH₂CF₃) to the C3 carbon of the ring and to the trifluoromethyl carbon (-CF₃).
Correlations from the aromatic protons to various aromatic carbons, helping to confirm their positions relative to the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This can provide valuable information about the molecule's conformation. For instance, a NOESY cross-peak between the methoxy protons and the aromatic proton at C5, or between the methylene protons of the trifluoroethoxy group and the aromatic proton at C2, would confirm their spatial proximity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular weight. nih.gov For this compound (C₉H₁₀F₃NO₂), the exact mass is 221.0664 g/mol . The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 222.0736, corresponding to the [M+H]⁺ ion. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 244.0556, might also be observed. uni.lu
By inducing fragmentation (e.g., through collision-induced dissociation in a tandem MS experiment), the structure can be further probed. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would include:
Loss of the trifluoroethoxy group: Cleavage of the ether bond could lead to characteristic neutral losses.
Cleavage of the C-O bond within the ethoxy linker.
Loss of small molecules like HCN from the aniline (B41778) ring structure, a common fragmentation pathway for aromatic amines. miamioh.edu
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 222.0736 |
| [M+Na]⁺ | 244.0556 |
| [M-H]⁻ | 220.0591 |
Data predicted based on molecular formula C₉H₁₀F₃NO₂. uni.lu
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₉H₁₀F₃NO₂), HRMS would be expected to provide a highly accurate mass measurement, confirming its molecular formula.
In the absence of experimental data, predicted m/z values for various adducts of the target compound can be calculated. These predictions are crucial for identifying the compound in complex mixtures and for confirming its synthesis.
Table 1: Predicted HRMS Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 222.07364 |
| [M+Na]⁺ | 244.05558 |
| [M-H]⁻ | 220.05908 |
| [M+NH₄]⁺ | 239.10018 |
| [M+K]⁺ | 260.02952 |
This table contains predicted data and awaits experimental verification.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural information. Expected fragmentation would involve the cleavage of the ether linkages and loss of the trifluoroethyl group.
Vibrational Spectroscopy: FTIR and Raman Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and molecular structure of a compound. For this compound, characteristic vibrational modes would be expected for the amine (N-H), methoxy (C-O-C), and trifluoroethoxy groups (C-F, C-O-C), as well as the aromatic ring.
While specific experimental spectra for the title compound are not available, the expected vibrational frequencies can be inferred from the analysis of related substituted anilines.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methoxy C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1360 |
| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 |
| C-O-C (ether) | Symmetric Stretching | 1020 - 1075 |
| C-F | Stretching | 1000 - 1400 |
This table is based on characteristic vibrational frequencies for similar functional groups and awaits experimental verification for the specific compound.
Electronic Absorption Spectroscopy: UV-Vis Studies
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, π → π* transitions are typically observed.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure determination of this compound would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.
Currently, there is no published crystal structure for this compound. However, the crystal structure of the closely related compound, 4-Methoxy-3-(trifluoromethyl)aniline, has been reported. nih.gov This structure reveals an orthorhombic crystal system and provides insights into the likely solid-state packing and hydrogen bonding networks that might be observed in the title compound. nih.gov
Table 3: Crystallographic Data for the Related Compound 4-Methoxy-3-(trifluoromethyl)aniline
| Parameter | Value |
| Chemical Formula | C₈H₈F₃NO |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.4140 (11) |
| b (Å) | 14.880 (3) |
| c (Å) | 21.304 (4) |
| V (ų) | 1716.3 (6) |
Data from a related compound, as presented in the Cambridge Structural Database. nih.gov
Applications of 4 Methoxy 3 2,2,2 Trifluoroethoxy Aniline in Complex Organic Synthesis
Role as a Key Intermediate in Heterocyclic Compound Synthesis
While specific documented examples detailing the use of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline in the synthesis of heterocyclic compounds are not extensively available in the surveyed literature, its structure as a substituted aniline (B41778) suggests its potential as a precursor in various classical and modern cyclization reactions. Anilines are fundamental building blocks for a wide array of nitrogen-containing heterocycles.
Preparation of Quinoline Derivatives
Substituted anilines are crucial starting materials for constructing the quinoline scaffold, a core structure in many biologically active compounds. Although no specific examples utilize this compound, it could theoretically be employed in well-established named reactions for quinoline synthesis.
One of the most prominent methods is the Doebner-von Miller reaction , which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A related method, the Doebner reaction , is a three-component synthesis that couples an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. jptcp.comnih.gov This approach has been developed to accommodate anilines with both electron-donating and electron-withdrawing groups. nih.govacs.org Given that anilines with electron-withdrawing groups can sometimes result in low yields in conventional Doebner reactions, modified procedures, such as the Doebner hydrogen-transfer reaction, have been developed to improve outcomes. nih.gov
Another classical route is the Skraup synthesis , where an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent to produce the quinoline core. jptcp.com These general methodologies highlight the potential pathways through which this compound could be converted into novel, fluorinated quinoline derivatives.
Synthesis of Benzotriazoles and Benzimidazoles
The synthesis of benzotriazoles and benzimidazoles often begins with ortho-substituted anilines, specifically o-phenylenediamines for benzimidazoles.
For benzotriazoles , a common synthetic route involves the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid. gsconlinepress.com This process involves diazotization of one amino group followed by intramolecular cyclization. While this compound is not an o-phenylenediamine itself, it could be a precursor to one through further functionalization, or derivatives could potentially be used in other modern synthetic routes, such as the [3+2] cycloaddition of azides to benzynes. organic-chemistry.org
For benzimidazoles , the most prevalent method is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives). nih.govsemanticscholar.org The reaction with aldehydes, often promoted by an oxidizing agent or a catalyst, is a widely used, efficient method for creating 2-substituted benzimidazoles. acs.orgrsc.org Although this compound is not the direct substrate for this condensation, its structural motif is found in more complex benzimidazole-containing molecules, suggesting its potential role as a building block in multi-step syntheses.
Formation of Oxazolidine Rings
Oxazolidines are typically synthesized through the condensation reaction of a 1,2-amino alcohol with an aldehyde or ketone. wikipedia.org While anilines are not direct precursors for the oxazolidine ring itself, they can be incorporated into molecules that contain a 1,2-amino alcohol moiety. For instance, β-amino alcohols containing an aniline fragment can be reacted with aldehydes, such as paraformaldehyde, to form the corresponding oxazolidine ring. nih.gov Therefore, this compound could be elaborated into a more complex structure containing an amino alcohol functional group, which could then undergo cyclization to form an oxazolidine derivative.
Precursor for Advanced Building Blocks and Reagents
Substituted anilines, particularly those containing fluorine, are highly valued as advanced building blocks in medicinal and materials chemistry. researchgate.netuva.nl The introduction of fluorine-containing groups, such as the trifluoroethoxy group in this compound, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. ossila.comalfa-chemistry.com
This makes fluorinated anilines like the title compound desirable starting materials for creating more complex molecules for drug discovery and agrochemical research. biesterfeld.nonih.gov They serve as precursors for a variety of chemical entities, where the aniline functional group provides a reactive handle for transformations such as acylation, alkylation, and participation in cross-coupling reactions to build molecular complexity. wikipedia.org
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools in organic synthesis. Aniline and its derivatives are frequently used as key components in many well-known MCRs. nih.gov
For example, the Ugi four-component reaction often utilizes an amine (like aniline), a carboxylic acid, an isocyanide, and a carbonyl compound to rapidly generate peptide-like structures. The Povarov reaction is another example, which can be performed as a three-component process involving an aniline, an aldehyde, and an olefin to produce tetrahydroquinolines. nih.gov Although specific examples involving this compound in MCRs are not documented, its identity as a primary aromatic amine makes it a suitable candidate for inclusion in such reactions to create libraries of complex, fluorinated molecules.
Construction of Peptidomimetics and Other Biomimetic Structures
Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability and bioavailability. nih.gov The synthesis of peptidomimetics frequently involves modifying the peptide backbone. Aniline derivatives can be incorporated into peptide-like structures to create these modified backbones. nih.gov For example, anilines can be used as building blocks in the solid-phase synthesis of peptoids (N-substituted glycine oligomers), a major class of peptidomimetics. researchgate.net The aniline nitrogen can serve as the nucleophile in the sub-monomer addition cycle, allowing for the introduction of diverse side chains. The unique electronic and steric properties of this compound could be exploited to create novel peptidomimetic scaffolds with specific conformational preferences or enhanced properties.
General Synthetic Reactions Involving Anilines
The following table summarizes the general reaction types discussed, for which this compound could be a potential substrate, although specific examples are not cited in the literature.
| Reaction Name/Type | Reactants (General) | Product Class |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid |
| Benzimidazole Synthesis | o-Phenylenediamine, Aldehyde | 2-Substituted Benzimidazole |
| Ugi Reaction (MCR) | Aniline, Isocyanide, Aldehyde, Carboxylic Acid | α-Acylamino Amide |
| Povarov Reaction (MCR) | Aniline, Aldehyde, Alkene | Tetrahydroquinoline |
Integration into Polymeric and Material Science Architectures
The unique molecular structure of this compound, featuring both an electron-donating methoxy (B1213986) group and a bulky, electron-withdrawing trifluoroethoxy group, makes it a compelling monomer for the synthesis of advanced polymers. Its integration into polymeric backbones can impart a desirable combination of properties, including enhanced solubility, improved thermal stability, and modified optical and dielectric characteristics. The primary routes for incorporating this aniline derivative into polymeric architectures are through the formation of polyimides and polyanilines, classes of polymers renowned for their high performance in demanding applications.
The synthesis of polymers from aniline derivatives often involves oxidative polymerization or polycondensation reactions. researchgate.net For instance, the polymerization of aniline monomers can be influenced by various characteristics of the substituents, which can affect the physicochemical properties of the resulting polymer. researchgate.netrsc.org The introduction of different functional groups into the aniline aromatic ring is a common method for modifying the polymer's properties. researchgate.net
Polyimide Synthesis and Properties
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com They are typically synthesized via a two-step polycondensation reaction between a diamine and a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. mdpi.com The properties of the resulting polyimide are highly dependent on the chemical structure of the monomers. researchgate.net
The incorporation of fluorine-containing moieties, such as the trifluoroethoxy group in this compound, into the polyimide backbone is a well-established strategy to enhance specific properties. researchgate.net Fluorinated polyimides often exhibit improved solubility in organic solvents, lower dielectric constants, and increased optical transparency compared to their non-fluorinated counterparts. researchgate.netscielo.br
When this compound is used as the diamine monomer in polyimide synthesis, the resulting polymer is expected to exhibit the following characteristics:
Enhanced Solubility: The bulky trifluoroethoxy group can disrupt polymer chain packing, leading to increased free volume and improved solubility in common organic solvents. researchgate.net This is a significant advantage for polymer processing and film formation.
Improved Thermal Stability: While the introduction of flexible ether linkages might slightly decrease the glass transition temperature (Tg) compared to more rigid aromatic structures, the presence of the trifluoromethyl group is generally associated with high thermal stability. researchgate.net
Lower Dielectric Constant: The fluorine atoms in the trifluoroethoxy group lower the polarizability of the polymer chains, resulting in a reduced dielectric constant. This makes such polyimides attractive for applications in microelectronics as insulating layers.
Optical Transparency: The disruption of intermolecular charge transfer complexes by the fluoroalkoxy group can lead to polyimide films with reduced color intensity and higher optical transparency. scielo.br
A hypothetical polyimide synthesized from this compound and a common dianhydride like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) would likely exhibit the properties summarized in the table below.
| Property | Expected Value/Characteristic | Rationale |
| Glass Transition Temperature (Tg) | > 200 °C | High aromatic content and rigid imide rings contribute to a high Tg. |
| Thermal Stability (Td5%) | > 450 °C | C-F and aromatic C-N bonds impart high thermal resistance. |
| Solubility | Soluble in NMP, DMAc, THF | The trifluoroethoxy group enhances solubility by disrupting chain packing. |
| Dielectric Constant (1 MHz) | < 3.0 | The presence of fluorine atoms lowers the overall dielectric constant. |
| Optical Transmittance (400 nm) | > 80% | The bulky side group can reduce intermolecular charge transfer, leading to higher transparency. |
NMP: N-Methyl-2-pyrrolidone, DMAc: N,N-Dimethylacetamide, THF: Tetrahydrofuran
Polyaniline Derivatives and Their Characteristics
Polyaniline (PANI) is a well-known conducting polymer with a range of applications in sensors, antistatic coatings, and electronic devices. researchgate.netmdpi.com The properties of PANI can be readily tuned by substituting the aniline monomer. nih.gov The introduction of substituents on the aniline ring can affect the polymer's morphology, solubility, and electrical conductivity. rsc.org
The polymerization of this compound via oxidative polymerization would result in a substituted polyaniline. The methoxy and trifluoroethoxy groups would influence the electronic and steric properties of the polymer chain.
Solubility and Processability: Similar to its effect in polyimides, the trifluoroethoxy group is expected to enhance the solubility of the polyaniline derivative in organic solvents, which is a significant challenge for unsubstituted PANI. researchgate.net
Morphology: The presence of the substituents is likely to alter the morphology of the polymer, potentially leading to more porous structures as observed in other substituted polyanilines. nih.gov This could be advantageous for applications in sensing, where a high surface area is desirable. nih.gov
Electrical Properties: The electronic effects of the substituents would play a crucial role in the resulting polymer's conductivity. The electron-donating methoxy group and the electron-withdrawing trifluoroethoxy group would have competing effects on the electron density of the polymer backbone, influencing its doping level and charge transport properties.
The expected properties of a polyaniline derived from this compound are outlined in the table below.
| Property | Expected Characteristic | Rationale |
| Solubility | Soluble in common organic solvents | The bulky trifluoroethoxy group improves solubility. |
| Morphology | Potentially porous and amorphous | Substituents disrupt the crystalline packing of the polymer chains. |
| Electrical Conductivity | Moderate, tunable through doping | The electronic nature of the substituents will influence the conductivity. |
| Sensing Applications | Potential for gas and chemical sensing | Modified electronic properties and potentially porous morphology are beneficial for sensor applications. nih.gov |
Role in Medicinal Chemistry Research and Drug Design Principles
Scaffold Exploration for Novel Pharmacophore Development
In the quest for new drugs, the concept of a "scaffold" is central. A scaffold represents the core structure of a molecule upon which various functional groups can be appended to create a library of new compounds. The 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline structure is an exemplary scaffold for the development of novel pharmacophores—the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity.
Aniline (B41778) derivatives, in general, are privileged scaffolds in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology. The inclusion of a methoxy (B1213986) group and a trifluoroethoxy group on the aniline ring, as seen in the title compound, offers several advantages for pharmacophore development:
Modulation of Physicochemical Properties: The methoxy group can act as a hydrogen bond acceptor and influences the electron density of the aromatic ring. The trifluoroethoxy group, a highly lipophilic and electron-withdrawing moiety, can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its target protein. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates.
Vectorial Exploration of Chemical Space: The aniline amine group provides a convenient attachment point for a wide array of chemical fragments, allowing for the systematic exploration of the chemical space around the core scaffold. This is crucial for identifying novel interactions with a biological target.
Generation of Diverse Compound Libraries: The versatility of the aniline scaffold allows for its use in the synthesis of a wide range of heterocyclic systems, such as quinazolines, quinolines, and benzimidazoles, which are themselves important pharmacophores in many therapeutic areas. For instance, 4-anilinoquinazoline is a well-known scaffold for kinase inhibitors.
While specific examples for this compound are not abundant in the literature, the principles of its use as a scaffold can be inferred from its close analogues.
| Scaffold Application | Therapeutic Area of Derivatives | Reference Compound Example |
| Kinase Inhibitors | Oncology | 4-Anilinoquinazoline |
| Antimicrobial Agents | Infectious Diseases | Sulfonamide-based anilines |
| Antiviral Agents | Virology | Anilino-pyrimidine derivatives |
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a systematic understanding of how modifications to a chemical structure affect its biological activity. The analysis of SAR enables the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, SAR studies would systematically explore the impact of modifying each part of the molecule.
A hypothetical SAR exploration of this scaffold could involve:
Modification of the Aniline Amine: Acylation, alkylation, or incorporation of the amine into a heterocyclic ring system would probe the necessity of the free amine for activity and explore new binding interactions.
Substitution on the Aromatic Ring: The introduction of additional substituents on the benzene (B151609) ring could modulate electronic properties and provide additional points of interaction with the target.
Alteration of the Methoxy Group: Replacement of the methoxy group with other alkoxy groups of varying sizes or with a hydroxyl group would reveal the importance of its size and hydrogen-bonding capacity.
Modification of the Trifluoroethoxy Group: Replacing the trifluoroethoxy group with other fluorinated alkyl chains or other lipophilic groups would help to fine-tune the lipophilicity and metabolic stability of the resulting compounds.
The insights gained from such SAR studies are critical for the rational design of more effective drug candidates. For example, in the development of kinase inhibitors based on the 4-anilinoquinazoline scaffold, SAR studies have revealed that small, hydrophobic substituents on the aniline ring often lead to enhanced potency.
| Structural Modification | Potential Impact on Biological Activity |
| Acylation of the aniline nitrogen | Altered hydrogen bonding potential and steric profile |
| Introduction of a chlorine atom on the ring | Increased lipophilicity and potential for halogen bonding |
| Replacement of methoxy with ethoxy | Increased steric bulk and lipophilicity |
| Replacement of trifluoroethoxy with trifluoromethyl | Altered lipophilicity and metabolic stability |
Rational Design of Target Compounds Based on the this compound Core
Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design molecules that can bind to it with high affinity and selectivity. The this compound core provides a solid foundation for such a design process.
The process of rationally designing compounds based on this core would typically involve:
Target Identification and Validation: Identifying a biologically relevant target, such as a protein kinase implicated in a disease, is the first step.
Structural Biology: Obtaining the 3D structure of the target protein, often through X-ray crystallography or cryo-electron microscopy, provides a detailed map of the binding site.
Scaffold Docking: The this compound scaffold can be computationally docked into the active site of the target to identify a favorable binding mode. The aniline portion could, for instance, form key hydrogen bonds with the hinge region of a kinase.
Fragment-Based Growth: Once a plausible binding mode for the core is established, chemical fragments can be computationally or synthetically added to the scaffold to occupy adjacent pockets in the binding site and form additional favorable interactions, thereby increasing affinity and selectivity. The trifluoroethoxy group, for example, could be directed towards a hydrophobic pocket.
This iterative process of design, synthesis, and biological evaluation allows for the progressive optimization of the initial hit compound into a potent and selective drug candidate.
In Silico Screening and Molecular Docking for Ligand Identification
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Molecular docking is a key component of in silico screening, predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For the this compound scaffold, these computational methods can be employed in several ways:
Pharmacophore-Based Screening: A pharmacophore model can be built based on the key features of the this compound scaffold and known active compounds. This model can then be used to screen large virtual libraries for molecules that match the pharmacophoric features.
Structure-Based Virtual Screening: If the 3D structure of the target is known, a library of virtual compounds based on the this compound core can be docked into the binding site. The compounds are then ranked based on their predicted binding affinity, and the top-ranking molecules are selected for synthesis and biological testing.
The following table illustrates a hypothetical docking result for a derivative of this compound against a protein kinase.
| Derivative | Docking Score (kcal/mol) | Key Predicted Interactions |
| Compound A | -9.5 | Hydrogen bond to hinge region, hydrophobic interaction of trifluoroethoxy group |
| Compound B | -8.2 | Hydrogen bond to hinge region, less optimal hydrophobic interactions |
| Compound C | -7.1 | Poor fit in the binding pocket |
Strategies for Modulating Biological Activity through Structural Modifications
The biological activity of a drug molecule is a delicate balance of its affinity for the target, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and its potential for off-target effects. Structural modifications to the this compound core can be strategically employed to modulate these properties.
Key strategies include:
Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the biological properties of the compound. For example, the methoxy group could be replaced with other small, neutral groups to fine-tune electronic and steric properties.
Introduction of Polar Groups: The introduction of polar functional groups, such as amides or alcohols, can improve solubility and provide additional hydrogen bonding opportunities.
Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, which can lead to increased potency and selectivity.
Fluorine Substitution: The trifluoroethoxy group is already a prime example of this strategy. The strategic placement of fluorine atoms can block sites of metabolism, increase binding affinity through favorable interactions, and modulate the acidity or basicity of nearby functional groups. The influence of fluorine on the properties of drug candidates is a well-documented and powerful tool in medicinal chemistry.
Analytical Methodologies for Detection and Quantification in Research Settings
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone for the analysis of organic compounds like 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline. It allows for the separation of the target compound from starting materials, intermediates, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and preparative isolation of substituted anilines. thermofisher.comsielc.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. sielc.com In this setup, a nonpolar stationary phase (like a C18 or ODS column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comrsc.org
To achieve optimal separation and good peak shape, especially for basic compounds like anilines, the mobile phase is often acidified with additives like phosphoric acid or formic acid. sielc.comsielc.com Formic acid is particularly useful when the HPLC system is coupled to a mass spectrometer (LC-MS) for impurity identification. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the aniline (B41778) derivative absorbs UV light. sielc.com The selection of the detection wavelength is critical for sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte. For preparative applications, the method can be scaled up to isolate larger quantities of the purified compound. sielc.comsielc.com
Table 1: Illustrative HPLC Parameters for Analysis of Substituted Anilines
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometry (e.g., 230-280 nm) |
| Column Temp. | Ambient to 45°C |
Gas Chromatography (GC) is another powerful technique for the analysis of anilines, particularly for assessing volatile impurities or when the analyte itself has sufficient volatility and thermal stability. thermofisher.comd-nb.info The analysis is typically performed using a high-resolution fused silica (B1680970) capillary column coated with a nonpolar or medium-polarity stationary phase, such as one containing SE-54 or 5% phenyl polysiloxane. epa.govsigmaaldrich.com
A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range for organic compounds. sigmaaldrich.comtsijournals.com A nitrogen-phosphorus detector (NPD) can also be employed for enhanced sensitivity and selectivity for nitrogen-containing compounds like anilines. epa.gov For certain polar or thermolabile anilines, derivatization may be necessary to increase volatility and prevent degradation in the hot injector port. thermofisher.comnih.gov However, direct injection is often feasible. d-nb.info GC coupled with mass spectrometry (GC-MS) is an invaluable tool for the identification of unknown impurities and byproducts. d-nb.infonih.gov
Table 2: Representative GC Parameters for Analysis of Substituted Anilines
| Parameter | Typical Conditions |
|---|---|
| Column | Fused Silica Capillary (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., Equity-5, AT-210) sigmaaldrich.comtsijournals.com |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry offers a simple and rapid method for the quantitative analysis of this compound in solution, provided no other components in the sample absorb at the analytical wavelength. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The substituted benzene (B151609) ring in the molecule acts as a chromophore, leading to characteristic UV absorption bands. benicewiczgroup.com For quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorption (λmax). researchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While direct UV spectrophotometry is fast, its selectivity can be limited. For more complex mixtures, it can be used as a detection method following chromatographic separation. nih.gov
Development of Robust Analytical Procedures for Synthetic Monitoring
The development of robust analytical procedures is critical for monitoring the progress of the synthesis of this compound. A well-developed method, typically using HPLC or GC, allows researchers to track the consumption of starting materials and the formation of the desired product and any significant byproducts in real-time. tsijournals.com
The validation of such a method involves establishing several key performance characteristics to ensure its reliability. researchgate.net These parameters include:
Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or reaction precursors.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. tsijournals.comnih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tsijournals.com
By developing and validating a robust analytical method, chemists can reliably monitor reaction kinetics, optimize process parameters, and determine the reaction endpoint, ensuring consistent product quality and yield.
Characterization of Impurities and Byproducts in Research Preparations
During the synthesis of this compound, various impurities and byproducts can be formed. These may include positional isomers, unreacted starting materials, intermediates, or products from side reactions. tsijournals.comresearchgate.net The identification and characterization of these impurities are essential for understanding the reaction mechanism and for controlling the purity of the final compound.
The primary strategy for impurity characterization involves a combination of high-resolution separation techniques with powerful spectroscopic identification methods. Hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly effective. nih.govoup.com These methods provide the retention time of an impurity from the chromatography and its mass-to-charge ratio (and often fragmentation pattern) from the mass spectrometry, which allows for the determination of its molecular weight and provides clues to its structure. oup.compublications.gc.ca
For definitive structural elucidation, impurities may need to be isolated, often using preparative HPLC. sielc.com Once an impurity is isolated in a pure form, its structure can be unequivocally determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Infrared (IR) spectroscopy. beilstein-journals.orgrsc.orgrsc.org ¹⁹F NMR is especially powerful for fluorinated compounds, as it provides direct information about the fluorine-containing parts of the molecule. rsc.orgrsc.org
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Transformations
The aniline (B41778) moiety is a cornerstone of synthetic chemistry, amenable to a wide array of catalytic transformations. Future research should focus on leveraging the electronic and steric properties of the methoxy (B1213986) and trifluoroethoxy substituents to drive novel reactivity. The electron-rich nature of the aromatic ring, modulated by the opposing electronic effects of the substituents, makes it an interesting candidate for various C-H activation and cross-coupling reactions.
Key areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: The amino group can be readily converted into a diazonium salt or a halide, opening avenues for Suzuki, Stille, Heck, and Sonogashira couplings to introduce diverse functionalities. Research into the optimization of these reactions could yield a library of novel derivatives with potential applications in medicinal chemistry and materials science.
C-H Functionalization: Directing group-assisted C-H activation at the positions ortho to the amine or methoxy groups could provide a highly efficient route to complex molecules. Investigating catalysts that can selectively functionalize these positions in the presence of the trifluoroethoxy group would be a significant advancement.
Buchwald-Hartwig Amination: Utilizing 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline as a coupling partner in Buchwald-Hartwig amination reactions could lead to the synthesis of complex diarylamines, which are prevalent structures in pharmacologically active compounds and organic electronic materials.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Proposed Catalyst System | Potential Product Class | Research Focus |
| Suzuki Coupling | Pd(OAc)2 / SPhos | Biaryl compounds | Catalyst loading and ligand optimization for high yields. |
| C-H Arylation | [RhCp*Cl2]2 | Ortho-arylated anilines | Regioselectivity control and substrate scope expansion. |
| Buchwald-Hartwig | Pd2(dba)3 / Xantphos | Triarylamines | Functional group tolerance and scalability. |
Development of Asymmetric Synthesis Routes
The introduction of chirality can dramatically alter the biological activity and material properties of a molecule. While this compound is achiral, its derivatives offer opportunities for asymmetric synthesis. Future research should target the development of stereoselective methods to access chiral molecules derived from this scaffold.
Promising research avenues include:
Catalytic Asymmetric Hydrogenation: Conversion of the aniline to an imine, followed by asymmetric hydrogenation using chiral catalysts (e.g., those based on rhodium or iridium with chiral phosphine (B1218219) ligands), could produce chiral amines with high enantiomeric excess. nih.gov
Enantioselective C-H Functionalization: The use of chiral catalysts to perform enantioselective C-H functionalization would be a cutting-edge approach to introduce a stereocenter directly onto the aromatic ring or an alkyl substituent.
Kinetic Resolution: For racemic derivatives of this compound, enzymatic or catalytic kinetic resolution could be an effective strategy to separate enantiomers.
Table 2: Hypothetical Asymmetric Synthesis Strategies
| Strategy | Chiral Catalyst/Reagent | Target Chiral Moiety | Potential Enantiomeric Excess |
| Asymmetric Hydrogenation of Imines | (R)-BINAP-RuCl2 | Chiral secondary amine | >95% ee |
| Chiral Phase-Transfer Catalysis | Maruoka Catalyst | Chiral α-alkylated aniline | Up to 99% ee |
| Enzymatic Acylation | Lipase B from Candida antarctica | Enantiopure acylated amine | >98% ee |
Integration with Flow Chemistry Methodologies
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of substituted anilines and their precursors often involves highly exothermic or hazardous reactions, making them ideal candidates for flow chemistry applications. A patent for the synthesis of a related compound, 4-methoxy-2-nitroaniline, highlights the use of continuous flow reactors to improve yield and safety. patsnap.com
Future research should focus on:
Continuous Nitration and Reduction: Developing a multi-step flow process for the synthesis of this compound from its precursors would enhance safety and efficiency. This would involve optimizing reaction conditions, such as temperature, pressure, and residence time, for each step.
In-line Purification and Analysis: Integrating in-line purification techniques (e.g., liquid-liquid extraction, chromatography) and real-time analytical methods (e.g., IR, NMR spectroscopy) would enable a fully automated and efficient synthesis.
Telescoped Reactions: Designing telescoped flow syntheses where the aniline product is generated and immediately used in a subsequent transformation (e.g., a coupling reaction) without isolation would significantly streamline the synthesis of complex derivatives.
Advanced Materials Science Applications Beyond Established Uses
The combination of a methoxy group, a trifluoroethoxy group, and an aniline functionality suggests potential for this compound as a building block for advanced materials. The trifluoroethoxy group can enhance thermal stability, solubility in organic solvents, and introduce unique electronic properties.
Emerging opportunities in materials science include:
High-Performance Polymers: Incorporation of this aniline into polymer backbones, such as polyimides or polyamides, could lead to materials with enhanced thermal resistance, low dielectric constants, and improved processability. The fluorine content can also impart hydrophobicity.
Organic Electronics: Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The tunable electronic properties of the aniline core are advantageous in this context.
Liquid Crystals: The rigid aromatic core with flexible and polarizable substituents suggests that derivatives of this compound could exhibit liquid crystalline properties, with potential applications in display technologies.
Bio-conjugation and Prodrug Design Innovations
The primary amine of this compound serves as a versatile handle for bio-conjugation and the design of innovative prodrugs. Prodrug strategies are employed to improve the pharmacological properties of a drug, such as its solubility, stability, and targeted delivery. ijpcbs.comresearchgate.net
Future research in this area could explore:
Linker Chemistry: The development of novel linkers that can be attached to the aniline nitrogen for conjugation to biomolecules (e.g., proteins, antibodies, or peptides) or for the creation of prodrugs with specific release mechanisms (e.g., pH-sensitive or enzyme-cleavable linkers). nih.govnih.gov
Targeted Drug Delivery: Conjugating a cytotoxic agent to a targeting ligand via a linker attached to the this compound scaffold could enable the targeted delivery of the drug to cancer cells, thereby reducing systemic toxicity.
Bio-orthogonal Chemistry: The aniline group can be modified to incorporate bio-orthogonal handles, allowing for specific chemical reactions to occur within a biological system. This could be exploited for in-vivo imaging or targeted drug activation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methoxy-3-(2,2,2-trifluoroethoxy)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reduction of nitro precursors (e.g., 3,4-bis(trifluoroethoxy)nitrobenzene) using catalytic hydrogenation or Pd-mediated coupling reactions. For example, describes the reduction of nitrobenzene derivatives under hydrogenation to yield trifluoroethoxy-substituted anilines. Reaction conditions such as temperature (e.g., 110°C in dioxane for Suzuki-Miyaura coupling ), catalyst load (e.g., palladium acetate at 0.18 mmol ), and solvent systems (e.g., toluene/ethanol/water mixtures ) critically impact yields. Low yields (e.g., 14% in ) may arise from incomplete coupling or purification challenges, while high yields (98% in ) are achieved with optimized stoichiometry and column chromatography.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. demonstrates this for a related compound (4-methoxy-3-(trifluoromethyl)aniline), reporting bond lengths (mean C–C = 0.003 Å) and crystallographic parameters (R factor = 0.059). For liquid or amorphous samples, LCMS (e.g., m/z 307 [M+H]+ in ) and HPLC (retention time 0.99 minutes ) are used to verify purity and molecular weight.
Q. What are the key physicochemical properties influencing reactivity?
- Methodological Answer : The electron-withdrawing trifluoroethoxy group (-OCF₂CF₃) increases electrophilicity at the aromatic ring, directing substitution reactions to the para position relative to the methoxy group. This is critical for designing derivatization protocols (e.g., forming boronic esters for cross-coupling ). Solubility in polar aprotic solvents (e.g., acetonitrile/water mixtures ) and stability under inert atmospheres (e.g., nitrogen ) are also key considerations.
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for similar compounds?
- Methodological Answer : Discrepancies in yields (e.g., 14% vs. 98% in vs. 3) often stem from differences in catalyst systems, purification methods, or substrate reactivity. For example:
- Catalyst Optimization : uses dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine, which may suffer from steric hindrance, whereas employs tetrakis(triphenylphosphine)palladium, a more efficient catalyst for certain substrates.
- Purification : Reverse-phase C18 chromatography ( ) may recover less product than silica gel ( ).
A systematic comparison of these variables is essential for reproducibility.
Q. What strategies are effective for crystallizing fluorinated anilines, and what challenges arise?
- Methodological Answer : Fluorinated compounds often exhibit low crystallinity due to hydrophobic interactions. highlights recrystallization from petroleum ether to obtain pure 3,4-bis(trifluoroethoxy)phenyl isocyanate (m.p. 53–55°C). Challenges include:
- Solvent Selection : Mixtures of polar (ethyl acetate) and non-polar (petroleum ether) solvents optimize crystal growth.
- Temperature Gradients : Slow cooling from reflux prevents amorphous solid formation.
SCXRD data (as in ) should be cross-validated with spectroscopic methods to address potential polymorphism.
Q. How can this compound be applied in enzyme inhibition studies?
- Methodological Answer : identifies trifluoroethoxy-substituted anilines as intermediates in cytokinin oxidase/dehydrogenase (CKX) inhibitor synthesis. Methodological steps include:
- Structure-Activity Relationship (SAR) : Modifying the methoxy/trifluoroethoxy ratio to tune electron density and binding affinity.
- Enzyme Assays : Using UV/Vis spectroscopy or LCMS to monitor substrate depletion (e.g., cytokinin degradation) in the presence of inhibitors.
- Docking Studies : Computational modeling (e.g., AutoDock) predicts interactions with CKX active sites, guided by crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
